2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane
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Overview
Description
2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with octadecyloxy-substituted triazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and requires careful temperature regulation to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: The octadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce a variety of functionalized trioxatriborinanes.
Scientific Research Applications
2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a catalyst in organic reactions.
Biology: The compound’s stability and unique structure make it a candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of high-performance polymers and as an additive in lubricants to enhance their properties
Mechanism of Action
The mechanism by which 2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves its interaction with molecular targets through its boron centers. These interactions can influence various pathways, including catalytic cycles in chemical reactions and binding interactions in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and use in metal complexation.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Utilized in the synthesis of advanced materials and as a linker in metal-organic frameworks.
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and use in stabilizing polymers.
Uniqueness
2,4,6-Tris(octadecyloxy)-1,3,5,2,4,6-trioxatriborinane stands out due to its long octadecyloxy chains, which impart unique solubility and stability characteristics. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Properties
CAS No. |
75232-51-8 |
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Molecular Formula |
C54H111B3O6 |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
2,4,6-trioctadecoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C54H111B3O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-61-56(59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63-57(62-55)60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
InChI Key |
GIPUZZCLWJNXQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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